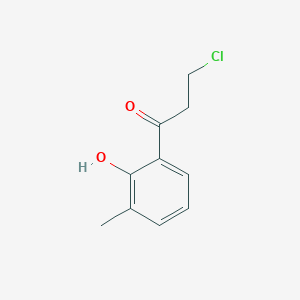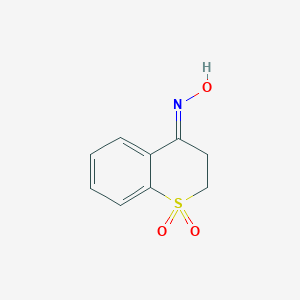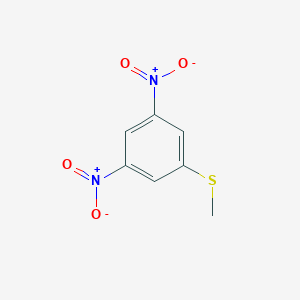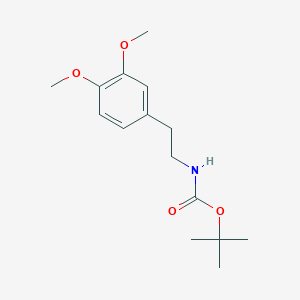![molecular formula C26H21N3O4S B289969 ethyl 13-(4-methoxyphenyl)-11-methyl-6-oxo-5-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaene-12-carboxylate](/img/structure/B289969.png)
ethyl 13-(4-methoxyphenyl)-11-methyl-6-oxo-5-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaene-12-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 9-(4-methoxyphenyl)-7-methyl-4-oxo-3-phenyl-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-8-carboxylate is a complex heterocyclic compound It belongs to the class of pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidines, which are known for their diverse biological activities
Preparation Methods
The synthesis of Ethyl 9-(4-methoxyphenyl)-7-methyl-4-oxo-3-phenyl-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-8-carboxylate involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thieno Ring: The thieno ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thiophene derivative.
Formation of the Pyrimidine Ring: The pyrimidine ring is typically formed through a condensation reaction involving a suitable amine and a carbonyl compound.
Fusion of Rings: The thieno and pyrimidine rings are fused together through a series of cyclization reactions.
Introduction of Substituents: The various substituents, such as the ethyl ester, methoxyphenyl, and phenyl groups, are introduced through substitution reactions.
Industrial production methods may involve optimizing these steps to increase yield and purity, as well as scaling up the reactions to produce larger quantities of the compound.
Chemical Reactions Analysis
Ethyl 9-(4-methoxyphenyl)-7-methyl-4-oxo-3-phenyl-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 9-(4-methoxyphenyl)-7-methyl-4-oxo-3-phenyl-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-8-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of other complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential biological activities, including antiviral, anticancer, and antimicrobial properties. It is used in studies to develop new therapeutic agents.
Medicine: Due to its biological activities, the compound is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of Ethyl 9-(4-methoxyphenyl)-7-methyl-4-oxo-3-phenyl-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Inhibition of Enzymes: The compound may inhibit specific enzymes involved in disease pathways, leading to a reduction in disease progression.
Interaction with Receptors: The compound may bind to specific receptors on the surface of cells, leading to changes in cellular signaling and function.
Modulation of Gene Expression: The compound may affect the expression of specific genes involved in disease processes, leading to changes in cellular behavior.
Comparison with Similar Compounds
Ethyl 9-(4-methoxyphenyl)-7-methyl-4-oxo-3-phenyl-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-8-carboxylate can be compared with other similar compounds, such as:
Thieno[3,2-d]pyrimidines: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.
Pyrido[3’,2’4,5]thieno[3,2-d]pyrimidines: These compounds have a similar fused ring system but may differ in the position and nature of their substituents.
Pyrimidine Derivatives: These compounds have a pyrimidine ring but may lack the fused thieno and pyridine rings, leading to different properties and applications.
The uniqueness of Ethyl 9-(4-methoxyphenyl)-7-methyl-4-oxo-3-phenyl-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-8-carboxylate lies in its specific combination of rings and substituents, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C26H21N3O4S |
|---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
ethyl 13-(4-methoxyphenyl)-11-methyl-6-oxo-5-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaene-12-carboxylate |
InChI |
InChI=1S/C26H21N3O4S/c1-4-33-26(31)19-15(2)28-24-21(20(19)16-10-12-18(32-3)13-11-16)22-23(34-24)25(30)29(14-27-22)17-8-6-5-7-9-17/h5-14H,4H2,1-3H3 |
InChI Key |
WCGYAUBRICMCEG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N=C2C(=C1C3=CC=C(C=C3)OC)C4=C(S2)C(=O)N(C=N4)C5=CC=CC=C5)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C(=C1C3=CC=C(C=C3)OC)C4=C(S2)C(=O)N(C=N4)C5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-methoxy-11a-methyl-5-[(4-methylphenyl)sulfonyl]-2,4,5,10,11,11a-hexahydro-1H-cyclopenta[i]phenanthridin-1-one](/img/structure/B289886.png)
![7-methoxy-11a-methyl-5-[(4-methylphenyl)sulfonyl]-2,3,3a,4,5,10,11,11a-octahydro-1H-cyclopenta[i]phenanthridin-1-one](/img/structure/B289887.png)
![1-[2-(7-methoxy-2,3-dihydro-4H-thiochromen-4-ylidene)ethyl]-2,5-pyrrolidinedione](/img/structure/B289891.png)
![7-nitro-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B289894.png)



![3,7,7-Trimethyl-5-[{p-toluenesulfonyloxy}imino]bicyclo[4.1.0]hept-3-en-2-one](/img/structure/B289901.png)
![tert-butyl N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]carbamate](/img/structure/B289902.png)





